methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate
CAS No.: 1354763-56-6
Cat. No.: VC2886311
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354763-56-6 |
|---|---|
| Molecular Formula | C8H6BrN3O2 |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | methyl 6-bromo-2H-benzotriazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4(9)3-6-7(5)11-12-10-6/h2-3H,1H3,(H,10,11,12) |
| Standard InChI Key | WBTZDZSHLVPNLU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC2=NNN=C12)Br |
| Canonical SMILES | COC(=O)C1=CC(=CC2=NNN=C12)Br |
Introduction
Methyl 5-bromo-1H-benzo[d] triazole-7-carboxylate is a chemical compound that belongs to the benzotriazole family. It is used primarily in research and chemical synthesis due to its unique structural properties. This compound is often utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and organic chemistry applications.
Synthesis and Applications
Methyl 5-bromo-1H-benzo[d] triazole-7-carboxylate is synthesized through a series of chemical reactions involving benzotriazole derivatives. It serves as a versatile intermediate due to its reactive bromine atom, which can be substituted with various functional groups to create diverse chemical structures. This property makes it valuable in the development of pharmaceuticals and other organic compounds.
Safety and Handling
-
Hazard Classification: This compound is considered hazardous due to its potential toxicity. It should be handled with caution, and proper safety equipment should be used.
-
Storage Class: Typically classified under non-combustible acute toxic materials, requiring careful storage and handling procedures .
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume